6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene ring through a carbonylation reaction. The final step involves the formation of the pyrimidine ring under controlled conditions, often using a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in the study of enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine share the pyrimidine ring structure.
Uniqueness
6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is unique due to the combination of the thiophene, piperidine, and pyrimidine rings in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-7-14(22-9-11)16(21)20-5-3-13(4-6-20)19-15-8-12(2)17-10-18-15/h7-10,13H,3-6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXDULHRDBLEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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